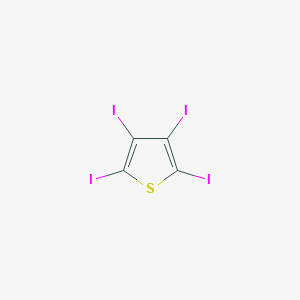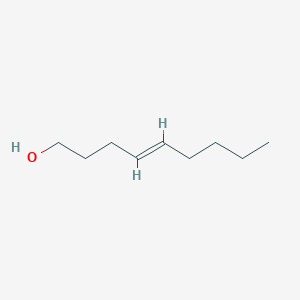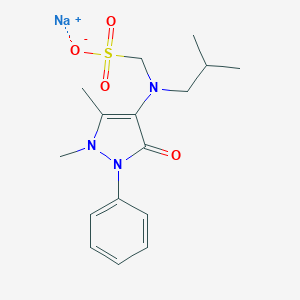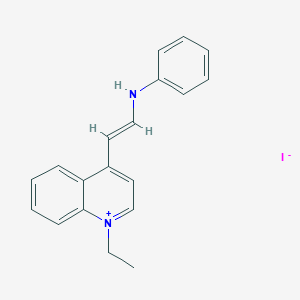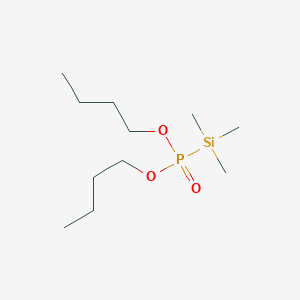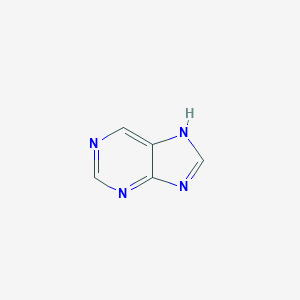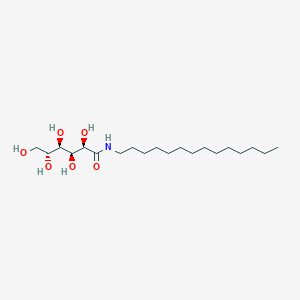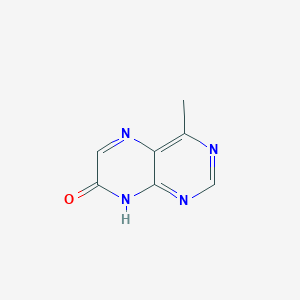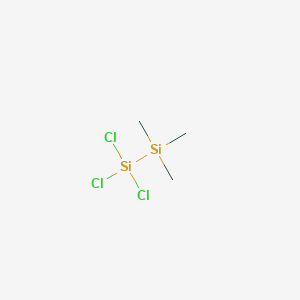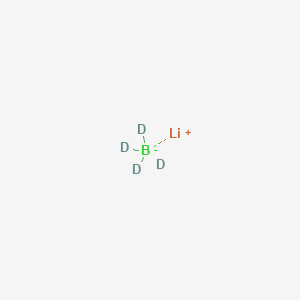
硼氢化锂
描述
Lithium tetrahydroborate, also known as lithium borohydride, is a compound of lithium and borohydride and is known for its role as a reductant in organic synthesis. It is a versatile agent that can be used in various chemical transformations.
Synthesis Analysis
The synthesis of lithium tetrahydroborate derivatives can be achieved through different methods. For instance, lithium amidotrihydroborate (LAB) is synthesized by deprotonating the commercial reagent borane-ammonia complex with n-BuLi in tetrahydrofuran at 0 °C, which is a highly nucleophilic reducing agent capable of transforming tertiary amides into primary alcohols .
Molecular Structure Analysis
The molecular structure of lithium tetrahydroborate complexes can vary depending on the conditions under which they are formed. For example, when grown from ether solution at low temperatures, lithium tetrahydroborate forms a polymeric ribbon structure with a μ4 coordinated hydrogen atom, which is efficiently shielded by the crystal packing . Additionally, the first structurally characterized alkali metal tetrahydroborate complex, a dimeric form with doubly and triply bridging hydrogen atoms, has been reported .
Chemical Reactions Analysis
Lithium tetrahydroborate is known for its reactivity in chemical transformations. As mentioned earlier, LAB, a derivative of lithium tetrahydroborate, is effective in reducing tertiary amides to primary alcohols . This showcases the compound's potential as a powerful reducing agent in organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium tetrahydroborate derivatives are influenced by their molecular structure and bonding. For instance, the crystal structure of lithium tetrahydroborate grown from ether solution reveals a polymeric ribbon structure that impacts its physical properties . Furthermore, the study of the lithium tetrahydroborate–tetramethylethylenediamine adduct reveals a centrosymmetric dimer containing doubly and triply bridging hydrogen atoms, which provides insights into the bonding and stability of such compounds .
科学研究应用
储氢
硼氢化锂因其高氢含量而在储氢应用中具有潜力。 它被认为是固态储氢应用中一种典范的高容量复杂氢化物 . 这使得它成为开发先进燃料电池和电池应用的有前景的材料,在这些应用中,高效紧凑的能量存储至关重要。
核聚变研究
在核聚变领域,硼氢化锂可用作锂和氘的来源,它们是聚变反应堆中必不可少的元素。 锂充当增殖材料以产生氚,而氘则用作燃料 .
中子源
硼氢化锂是中子源材料。 当用粒子轰击时,它可以释放中子,这些中子随后被用于各种应用,例如医疗治疗、安全扫描和科学实验 .
催化
这种化合物在催化方面表现出希望,特别是在涉及氢化和脱氢的反应中。 它独特的性质可以提高催化过程的效率,使其对化学合成具有价值 .
高温化学
在高温下,硼氢化锂分解成氘化锂和硼,释放出氘气。 这种特性在高温化学应用中得到利用,这些应用需要控制氘的释放 .
氘代材料的合成
硼氢化锂用于氘代材料的合成。 这些材料在各个领域至关重要,包括制药行业,它们被用来研究代谢途径 .
电化学
在电化学中,硼氢化锂可以参与金属间硼化物的开发,金属间硼化物用于电催化。 这些材料在能量转换和存储中具有应用 .
材料科学
最后,在材料科学中,研究硼氢化锂在不同条件下的性质,例如其在磁场中的行为及其在原子水平上的结构变化。 这项研究可以导致开发具有定制性能的新材料 .
安全和危害
未来方向
Lithium [2H4]tetrahydroborate(1-) has gained popularity in scientific research in recent years. It is an important energy material with a range of significant properties. As a potential hydrogen storage material, it is the lightest of the tetrahydroborates with volumetric and gravimetric hydrogen densities of 121 kg H/m^3 and 18.5 mass%, respectively . The development of the next generation of batteries will play a vital role in future use of electrical energy .
作用机制
Target of Action
Lithium borodeuteride, also known as lithium borohydride-d4, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) .
Mode of Action
Lithium borodeuteride exerts its biochemical effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . It inhibits these enzymes through displacing the normal co-factor magnesium . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein which reduces excitatory neurotransmission in the brain .
Biochemical Pathways
Lithium borodeuteride affects several biochemical pathways. It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also affects the dopamine and glutamate pathways .
Result of Action
It is known that lithium enhances the activity of brain-derived neurotrophic factor (bdnf), which has been implicated in depression, bipolar disorder, and dementia .
Action Environment
Lithium borodeuteride is a white crystalline powder that is insoluble in hydrocarbons and benzene, and soluble in ether and ammonia . It is stable in dry air, but reacts violently with water in humid air to release deuterium gas . It is decomposed to lithium deuteride and boron at high temperatures, releasing a certain amount of deuterium gas .
属性
IUPAC Name |
lithium;tetradeuterioboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKMSDRCXNLYOO-XWFVQAFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[BH4-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])[2H].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934505 | |
| Record name | Lithium (~2~H_4_)tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
25.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15246-28-3 | |
| Record name | Borate(1-), tetrahydro-d4-, lithium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15246-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium (2H4)tetrahydroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015246283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium (~2~H_4_)tetrahydroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70934505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium [2H4]tetrahydroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary use of lithium borodeuteride in scientific research?
A1: Lithium borodeuteride (LiBD4) is primarily used as a powerful reducing agent in chemical synthesis. [, , ] Its deuterium labeling makes it particularly useful for incorporating deuterium into organic molecules, facilitating mechanistic studies and spectroscopic analyses. [, , , ]
Q2: How does the isotopic purity of lithium borodeuteride impact its applications?
A2: High isotopic purity is crucial for accurate deuterium labeling experiments. Syntheses have been developed to achieve a high isotopic purity of LiBD4, ensuring reliable incorporation of deuterium into target molecules. [] For instance, trimethylamineborane-d3, a precursor to LiBD4, can be produced with high isotopic purity, leading to LiBD4 with a chemical purity of 97% and consistent deuterium incorporation. []
Q3: Can you provide an example of how lithium borodeuteride is used in the synthesis of deuterium-labeled compounds?
A3: One example is the synthesis of cyclopropyl cyanide-2,2-d2. [] Methyl 3-cyanopropionate is reduced with LiBD4, introducing deuterium at a specific position. The resulting alcohol is then transformed into the final product, cyclopropyl cyanide-2,2-d2, with a high degree of deuterium incorporation (>95%). []
Q4: Are there alternative methods for synthesizing lithium borodeuteride besides using trimethylamineborane-d3?
A4: Yes, an alternative synthesis involves the reaction between lithium deuteride (LiD) and boron trifluoride etherate. [] This method has proven advantageous for producing lithium borodeuteride as it avoids the formation of stable solvent complexes, which can occur with the trimethylamineborane-d3 method. []
Q5: How does the structure of candidoin, a component of the candidin antibiotic complex, relate to lithium borodeuteride?
A5: Researchers utilized lithium borodeuteride (LiBD4) and its non-deuterated counterpart, lithium borohydride (LiBH4), to elucidate the complex structure of candidoin. [] By selectively reducing specific functional groups in candidoin and analyzing the mass spectral data of the resulting deuterated and non-deuterated derivatives, researchers were able to determine the positions of various atoms within the candidoin molecule. []
Q6: Are there any known challenges associated with using lithium borodeuteride?
A6: One challenge highlighted in the research is the potential for lithium borodeuteride to form stable complexes with certain solvents. [] This can complicate purification and impact the overall yield of the desired product. Researchers have explored alternative synthesis methods to mitigate this issue. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




